1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
The compound “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol” is a derivative of benzothiazole. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties . They have been found to exhibit inhibitory activity against Mycobacterium tuberculosis , with the target being DprE1 .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction of the compound with its target can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of thecyclo-oxygenase pathway , which is involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . They have also been found to exhibit low ulcerogenic and irritative action on the gastrointestinal mucosa .
Advantages and Limitations for Lab Experiments
4,5-DM-BTZ-PYR has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. However, it is also important to note that 4,5-DM-BTZ-PYR has a low solubility in water, which can limit its use in certain experiments.
Future Directions
Given the potential of 4,5-DM-BTZ-PYR as an inhibitor of DGAT and as a potential drug target, there are several potential future directions for research. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential for use in the treatment of various diseases. In addition, further research is needed to improve the synthesis method of 4,5-DM-BTZ-PYR, as well as to explore its potential for use in other applications such as drug delivery and gene therapy.
Synthesis Methods
4,5-DM-BTZ-PYR can be synthesized by a two-step method. The first step involves the reaction of 4-methyl-5-nitrobenzothiazole with pyrrolidine in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 4-methyl-5-nitro-1,3-benzothiazol-2-ylpyrrolidin-3-ol, which is then reacted with dimethyl sulfate to yield 4,5-DM-BTZ-PYR.
Scientific Research Applications
4,5-DM-BTZ-PYR has been studied for its potential to inhibit the enzyme diacylglycerol acyltransferase (DGAT). DGAT is an enzyme that is involved in the synthesis of triglycerides, which are a type of fat found in the body. Inhibition of DGAT has been shown to reduce the levels of triglycerides in the body and thus reduce the risk of cardiovascular disease. In addition, 4,5-DM-BTZ-PYR has been studied as a potential drug target for the treatment of certain cancers.
properties
IUPAC Name |
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8-3-4-11-12(9(8)2)14-13(17-11)15-6-5-10(16)7-15/h3-4,10,16H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPXVUBEHKWTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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